3-Chlorohexane

概要

説明

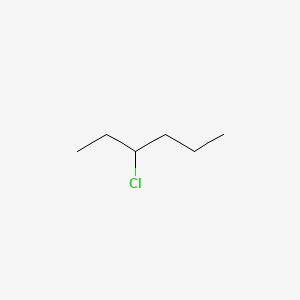

3-Chlorohexane is an organic compound with the molecular formula C6H13Cl. It is a chlorinated derivative of hexane, where a chlorine atom is substituted at the third carbon of the hexane chain. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.

準備方法

3-Chlorohexane can be synthesized through several methods:

Halogenation of Hexane: This involves the reaction of hexane with chlorine gas under ultraviolet light, which facilitates the substitution of a hydrogen atom with a chlorine atom at the third carbon position.

Dehydrohalogenation of Haloalkanes: This method involves the elimination of hydrogen halide from a vicinal dihaloalkane using a strong base like potassium hydroxide in an alcoholic solution.

化学反応の分析

3-Chlorohexane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 3-hexanol.

Elimination Reactions: When treated with a strong base, this compound can undergo dehydrohalogenation to form hexene.

Oxidation and Reduction: Although less common, this compound can be oxidized to form corresponding alcohols or reduced to form hexane.

科学的研究の応用

3-Chlorohexane is used in various scientific research applications:

Chemistry: It serves as an intermediate in organic synthesis and is used to study reaction mechanisms and kinetics.

Biology: It is used in the synthesis of biologically active molecules and as a model compound in biochemical studies.

Medicine: It is involved in the synthesis of pharmaceutical compounds and in the study of drug interactions.

Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

作用機序

The mechanism of action of 3-chlorohexane primarily involves its reactivity as a halogenated hydrocarbon. The chlorine atom in this compound makes it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of alcohols, alkenes, or other derivatives .

類似化合物との比較

3-Chlorohexane can be compared with other chlorinated hexanes such as 1-chlorohexane and 2-chlorohexane. These compounds have similar molecular formulas but differ in the position of the chlorine atom on the hexane chain. This positional difference leads to variations in their chemical reactivity and physical properties. For example, 1-chlorohexane and 2-chlorohexane may have different boiling points and reactivity towards nucleophiles .

生物活性

3-Chlorohexane, a chlorinated hydrocarbon with the molecular formula CHCl, is primarily known for its applications in organic synthesis and as an intermediate in the production of various chemicals. Its biological activity, particularly in terms of toxicity and potential therapeutic effects, has garnered attention in recent research.

This compound is characterized by its structure, which includes a chlorine atom attached to the third carbon of a hexane chain. This configuration influences its chemical behavior and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHCl |

| Molecular Weight | 132.62 g/mol |

| Boiling Point | 116 °C |

| Melting Point | -50 °C |

Toxicological Profile

The biological activity of this compound is primarily associated with its toxicological effects. Studies indicate that chlorinated hydrocarbons can exert significant toxic effects on human health and the environment. The following points summarize key findings:

- Acute Toxicity : this compound exhibits moderate acute toxicity, with effects including respiratory distress and central nervous system depression observed in animal studies .

- Chronic Effects : Long-term exposure may lead to neurotoxic effects and potential carcinogenic outcomes, as suggested by various studies on similar chlorinated compounds .

Metabolic Pathways

Research has shown that this compound undergoes metabolic transformation in organisms, leading to the formation of reactive metabolites that can interact with cellular macromolecules. This metabolic activation is crucial in understanding its toxicological profile.

- Phase I Metabolism : Involves oxidation reactions where cytochrome P450 enzymes convert this compound into more reactive species.

- Phase II Metabolism : Conjugation reactions may occur, resulting in detoxification or increased excretion of metabolites.

Antimicrobial Activity

Emerging studies have explored the potential antimicrobial properties of chlorinated hydrocarbons:

- Antifungal Activity : Preliminary investigations suggest that derivatives of chlorinated compounds exhibit antifungal properties. However, specific data on this compound's antifungal activity remains limited .

- Bacterial Inhibition : Some studies indicate that chlorinated hydrocarbons can inhibit bacterial growth, although further research is needed to quantify this effect specifically for this compound.

Environmental Impact Studies

Research has highlighted the environmental persistence of chlorinated compounds like this compound. A notable study assessed the degradation pathways and ecological risks associated with its presence in aquatic environments:

- Degradation Pathways : The study identified several microbial strains capable of degrading this compound, suggesting potential bioremediation strategies.

- Ecotoxicology : The compound was found to affect aquatic life, particularly fish and invertebrates, indicating a need for regulatory measures to limit exposure in contaminated sites .

Clinical Implications

While direct clinical studies on this compound are sparse, its structural analogs have been investigated for therapeutic applications:

- Potential Anticancer Agents : Research into structurally similar chlorinated compounds has indicated potential anticancer properties through mechanisms involving apoptosis induction in cancer cell lines .

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) of chlorinated hydrocarbons can inform their safety profiles and therapeutic potentials.

特性

IUPAC Name |

3-chlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSMMAVTEURRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870956 | |

| Record name | Hexane, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-81-8, 68606-33-7 | |

| Record name | 3-Chlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C1-6, chloro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068606337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, C1-6, chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 3-chlorohexane is treated with hexachloroplatinate(IV)?

A1: According to the research paper "The activation of saturated hydrocarbons by transition-metal complexes in solution. Part IV. Oxidation of benzene and of alkanes by hexachloroplatinate(IV)" [], this compound undergoes further oxidation when reacted with hexachloroplatinate(IV) (H2PtCl6) in aqueous trifluoroacetic acid at 120 °C. While the exact products are not fully elucidated in the study, it suggests the likely formation of polychlorinated carboxylic acids based on the amount of Pt(IV) reduced during the reaction. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, the paper "Vibrational spectra of 1,6-dichlorohexane,n-chloro-, 2-chloro- and 3-chlorohexanes" [] likely contains vibrational spectroscopic data for this compound, although the abstract does not provide specifics. This data would likely include infrared (IR) and possibly Raman spectroscopy results, which can provide information about the molecule's structure and the bonds present. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。